molecular formula C10H15NO B2731273 Methyl[2-(4-methylphenoxy)ethyl]amine CAS No. 625437-29-8

Methyl[2-(4-methylphenoxy)ethyl]amine

Cat. No.: B2731273
CAS No.: 625437-29-8
M. Wt: 165.236
InChI Key: OPRIBHSVYMOUOG-UHFFFAOYSA-N
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Description

Methyl[2-(4-methylphenoxy)ethyl]amine: is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxyethylamine, characterized by the presence of a methyl group attached to the phenoxy ring

Scientific Research Applications

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.

Biology:

    Biochemical Studies: Employed in the study of enzyme interactions and metabolic pathways.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Medicine:

    Pharmaceuticals: Explored for its potential use in the development of drugs targeting specific biological pathways.

Industry:

    Polymers: Utilized in the production of specialty polymers with unique properties.

    Coatings: Applied in the formulation of advanced coatings with enhanced durability and resistance.

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution Reaction:

      Reactants: 4-methylphenol, 2-chloroethylamine, and methyl iodide.

      Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

      Procedure: 4-methylphenol is first reacted with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then methylated using methyl iodide to yield Methyl[2-(4-methylphenoxy)ethyl]amine.

  • Industrial Production Methods:

      Large-scale Synthesis: The industrial production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic medium.

      Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in an inert atmosphere.

      Products: Reduction can convert the amine group to an alkyl group or reduce any present carbonyl groups to alcohols.

  • Substitution:

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Often conducted under reflux with a suitable solvent.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Methyl[2-(4-methylphenoxy)ethyl]amine can act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may interact with certain receptors, modulating biological responses and signaling pathways.

Comparison with Similar Compounds

    2-(4-Methylphenoxy)ethylamine:

    4-Chloro-2-methylphenoxyethylamine:

Uniqueness:

    Methyl[2-(4-methylphenoxy)ethyl]amine: stands out due to its specific structural features, which confer unique reactivity and versatility in various applications.

Properties

IUPAC Name

N-methyl-2-(4-methylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRIBHSVYMOUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized according to typical procedures C and D from 2-p-tolyloxyacetic acid and methylamine.
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